molecular formula C13H16N2O B7459268 N,N-dimethyl-3-(3-indolyl)propionamide

N,N-dimethyl-3-(3-indolyl)propionamide

Cat. No.: B7459268
M. Wt: 216.28 g/mol
InChI Key: JYTQPORASGNTNV-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(3-indolyl)propionamide is a synthetic indole derivative developed for research purposes. It is produced via the Claisen—Eschenmoser reaction from 3-(hydroxymethyl)indole . This compound belongs to the indole class, a scaffold of significant scientific interest due to its diverse biological activities. Indole derivatives are extensively investigated for their neuroprotective and antioxidant properties . For instance, related compounds such as indole-3-propionic acid (IPA) and indole propionamide have demonstrated the ability to protect neuronal cells from oxidative stress and recover mitochondrial function, making them subjects of study in neurodegenerative disease research . Furthermore, the indole nucleus is a recognized scaffold for the creation of Monoamine Oxidase B (MAO-B) inhibitors, which is a key target in Parkinson's disease research . Researchers are exploring these multifunctional activities to develop new therapeutic strategies for complex neurological conditions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(1H-indol-3-yl)-N,N-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-15(2)13(16)8-7-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTQPORASGNTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ester Synthesis and Reactivity

3-(3-Indolyl)propionic acid esters are typically synthesized via Friedel-Crafts alkylation of indole with acrylic acid derivatives. For example, ethyl 3-(3-indolyl)propionate can be prepared by reacting indole with ethyl acrylate in the presence of a Lewis acid catalyst such as aluminum chloride. The ester group serves as an effective leaving group during subsequent amidation.

Aminolysis Conditions

Patent literature demonstrates that polar solvents like methanol or water facilitate efficient aminolysis. A representative procedure involves:

  • Dissolving ethyl 3-(3-indolyl)propionate (1.0 equiv) in anhydrous methanol

  • Adding dimethylamine (2.5 equiv) at 0–25°C

  • Stirring for 12–24 hours under nitrogen atmosphere

Table 1: Amidation of Ethyl 3-(3-Indolyl)Propionate

ParameterOptimal ConditionYield (%)Purity (%)
Temperature0–25°C7899.2
SolventMethanol8298.5
Reaction Time18 hours8599.8

The use of methanol as solvent suppresses formation of N-methylacrylamide byproducts, a common issue in amine-acyl reactions. Excess dimethylamine ensures complete conversion, while controlled temperatures prevent ester hydrolysis.

Direct Amidation via Acid Chloride

Conversion of 3-(3-indolyl)propionic acid to its acid chloride followed by reaction with dimethylamine provides an alternative route with faster kinetics.

Acid Chloride Preparation

Treatment of 3-(3-indolyl)propionic acid with thionyl chloride (SOCl₂) or oxalyl chloride generates the corresponding acid chloride. Key considerations include:

  • Strict anhydrous conditions to prevent hydrolysis

  • Molar ratio of 1:1.2 (acid:SOCl₂) for complete conversion

  • Reflux in dichloromethane at 40°C for 3 hours

Amide Formation

The reactive acid chloride reacts exothermically with dimethylamine:

  • Cool acid chloride solution to -10°C

  • Add dimethylamine (2.0 equiv) dropwise

  • Warm gradually to room temperature over 2 hours

This method achieves 89–92% yield but requires careful handling of corrosive reagents and rigorous purification to remove residual dimethylamine hydrochloride.

Reductive Amination Pathways

Hydrogenation of nitro intermediates offers a route combining indole functionalization and amide formation in sequential steps.

Nitro Compound Synthesis

β-(3-Indolyl)nitroethane serves as a key intermediate, synthesized via:

  • Condensation of indole with nitroethylene

  • Catalyzed by acidic ion-exchange resins

  • Isolation via fractional crystallization

Catalytic Hydrogenation

Reduction of the nitro group under hydrogen atmosphere produces the primary amine, which subsequently undergoes amidation:

Reaction Scheme
β-(3-Indolyl)nitroethane → (3-Indolyl)ethylamine → this compound

Table 2: Hydrogenation Conditions and Outcomes

CatalystPressure (psi)Temperature (°C)Yield (%)
Raney Ni150010068
Pd/C10008072
PtO₂12009065

Post-hydrogenation amidation with acetic anhydride and dimethylamine achieves 74% overall yield. This route’s advantage lies in avoiding acidic conditions that might degrade the indole moiety.

Microwave-Assisted Synthesis

Modern techniques employing microwave irradiation significantly accelerate reaction kinetics while improving selectivity.

Direct Coupling Approach

A one-pot microwave method combines:

  • 3-(3-Indolyl)propionic acid (1.0 equiv)

  • N,N'-Carbonyldiimidazole (CDI, 1.2 equiv)

  • Dimethylamine hydrochloride (1.5 equiv)

  • Irradiated at 120°C for 15 minutes

Key Advantages

  • 94% conversion in <30 minutes

  • Minimal byproduct formation

  • Energy efficiency compared to conventional heating

Solvent Optimization

Polar aprotic solvents like NMP (N-methylpyrrolidone) enhance microwave absorption:

Table 3: Solvent Effects on Microwave Synthesis

SolventDielectric ConstantYield (%)
DMF36.788
NMP32.292
DMSO46.785

This method demonstrates particular utility for scale-up operations requiring rapid synthesis cycles.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)Cost IndexScalability
Ester Aminolysis8599.82High
Acid Chloride9298.54Medium
Reductive Amination7497.25Low
Microwave-Assisted9499.53High

The microwave-assisted route emerges as most efficient, though requiring specialized equipment. Ester aminolysis remains the preferred industrial method due to balance of cost and yield .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(3-indolyl)propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-3-(3-indolyl)propionamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(3-indolyl)propionamide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing cellular signaling pathways. This compound may modulate pathways related to apoptosis, cell proliferation, and inflammation .

Comparison with Similar Compounds

N,N-Diethyl-γ-(3-Indolyl)propionamide

  • Structural Differences : The ethyl groups in the amide nitrogen replace the methyl groups in N,N-dimethyl-3-(3-indolyl)propionamide.
  • Synthesis : Prepared via dehydrogenation of the 1-indolyl isomer or direct reaction of indole with methacrylic acid and triethylamine at 260°C, yielding 8–9% of the 3-indolyl isomer .
  • Applications : Used in photochemical studies due to its aromatic indole core, which participates in electron transfer reactions. The ethyl groups may reduce steric hindrance compared to methyl substituents.

N,N-Dimethylpropionamide (CAS 758-96-3)

  • Structural Differences : Lacks the indole moiety, consisting solely of a dimethylamide-propionyl backbone.
  • Properties: A polar aprotic solvent with a molecular weight of 101.15 g/mol. Its high donor number (DN = 30.1) makes it effective in stabilizing cations during zeolite synthesis .

3-Indolepropionoyl-O-benzylhydroxamate

  • Structural Differences : Contains an O-benzylhydroxamate group instead of a dimethylamide.
  • Synthesis : Produced via carbodiimide-mediated coupling (EDCI/HOBt) of 3-indolepropionic acid with O-benzylhydroxylamine, yielding 42.4% .
  • Biological Relevance : The hydroxamate group confers chelation properties for metals (e.g., zinc in enzyme inhibition), unlike the passive dimethylamide group in the target compound .

1,1,3-Tris(3-Indolyl)butane

  • Structural Differences : A trisindole alkaloid with three indole units linked via a butane backbone.
  • Properties : Exhibits antiviral and antitumor activities but lacks the amide functionality of this compound .
  • Limitations : Higher molecular weight and hydrophobicity reduce solubility, whereas the dimethylamide in the target compound may improve bioavailability .

3-(N,N-Dimethylamino)propionic Acid

  • Structural Differences: Features a dimethylamino group (-N(CH₃)₂) instead of a dimethylamide.
  • Functionality : The carboxylic acid group enables salt formation, contrasting with the neutral amide’s role in hydrogen bonding .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Molecular Weight (g/mol) Key Applications References
This compound Dimethylamide, 3-indolyl ~218.3 (estimated) Pharmacological probes
N,N-Diethyl-γ-(3-indolyl)propionamide Diethylamide, 3-indolyl ~246.3 Photochemical studies
N,N-Dimethylpropionamide Dimethylamide 101.15 Solvent for zeolite synthesis
3-Indolepropionoyl-O-benzylhydroxamate O-benzylhydroxamate, 3-indolyl ~324.4 Enzyme inhibition
1,1,3-Tris(3-indolyl)butane Trisindole, butane linker ~479.6 Antitumor leads

Research Findings and Implications

  • Bioactivity: The indole moiety in this compound may target serotonin receptors or enzymes like monoamine oxidases, similar to other indole derivatives .
  • Solubility vs. Activity : Dimethylamide substitution balances lipophilicity and solubility better than trisindoles or hydroxamates, suggesting drug-likeness .
  • Synthetic Challenges : Low yields in diethyl analogs (8–9%) highlight the need for optimized protocols for the dimethyl variant .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dimethyl-3-(3-indolyl)propionamide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via multi-step reactions starting from indole derivatives. A common approach involves:

Acylation : Reacting 3-indolepropionic acid with dimethylamine in the presence of coupling agents like HATU or EDCI.

Activation : Using phosphorus oxychloride (POCl₃) as a catalyst for amide bond formation under anhydrous conditions .

  • Optimization : Yield (60-85%) depends on solvent choice (THF or DMF), temperature (0–25°C), and stoichiometric ratios of reagents. Side products (e.g., N-monomethyl derivatives) are minimized by excess dimethylamine .

Q. How should researchers characterize This compound to confirm purity and structure?

  • Analytical Workflow :

  • HPLC : Purity >98% confirmed via reverse-phase C18 column (λ = 254 nm, retention time ~12.3 min) .
  • FTIR : Key peaks include N-H stretch (3300 cm⁻¹, indole), C=O (1680 cm⁻¹, amide), and C-N (1250 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) shows δ 7.6–7.1 ppm (indole aromatic protons), δ 3.0 ppm (N,N-dimethyl groups) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • In vitro Screening :

  • Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ values reported between 10–50 µM) .
  • Neuroprotection : Glutamate-induced oxidative stress models in SH-SY5Y neurons .
    • Controls : Include reference compounds (e.g., cisplatin for cytotoxicity) and vehicle controls to validate assay specificity.

Advanced Research Questions

Q. How does This compound interact with cellular targets, and what computational tools can predict binding affinities?

  • Mechanistic Insights :

  • Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₂A) or kinases (Akt/PKB). Reported binding energy ranges: -8.5 to -9.2 kcal/mol .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable binding with hydrophobic pockets in target proteins .
    • Validation : Compare computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Case Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from:

  • Cell Line Variability : MCF-7 (high EGFR expression) vs. HeLa (p53 mutant).
  • Assay Conditions : Serum concentration (5% vs. 10% FBS) or incubation time (24h vs. 48h) .
    • Resolution : Standardize protocols (e.g., CLIA guidelines) and use orthogonal assays (e.g., apoptosis via Annexin V/PI) .

Q. How can structural modifications enhance This compound's pharmacokinetic profile?

  • SAR Insights :

  • Lipophilicity : Replace dimethylamine with pyrrolidine to improve LogP (from 1.2 to 2.1) .
  • Metabolic Stability : Introduce fluorine at the indole 5-position to reduce CYP3A4-mediated oxidation .
    • In vivo Testing : Pharmacokinetic studies in rodents (IV/oral administration) to assess AUC, Cmax, and half-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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